molecular formula C22H26FN3O B248036 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B248036
M. Wt: 367.5 g/mol
InChI Key: LEUDQUINAHKKPM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is a complex organic compound that features a fluorophenyl group, a piperazinyl group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoroaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 1-(2E)-3-phenyl-2-propenyl-4-piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the piperazinyl group offers potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C22H26FN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+

InChI Key

LEUDQUINAHKKPM-RMKNXTFCSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)CC=CC3=CC=CC=C3

Origin of Product

United States

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